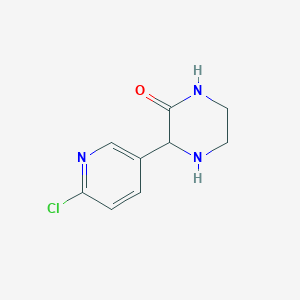
3-(6-Chloro-3-pyridinyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Chloro-3-pyridinyl)-2-piperazinone: is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6th position and a piperazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Chloro-3-pyridinyl)-2-piperazinone typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the piperazinone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(6-Chloro-3-pyridinyl)-2-piperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridines
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(6-Chloro-3-pyridinyl)-2-piperazinone is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of new drugs and therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated for its activity against various diseases and conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique chemical structure makes it valuable for the development of new materials and products .
Mécanisme D'action
The mechanism of action of 3-(6-Chloro-3-pyridinyl)-2-piperazinone involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, disrupting the normal transmission of nerve impulses. This leads to the inhibition of neurotransmission, which can have various effects depending on the biological system involved .
Comparaison Avec Des Composés Similaires
Imidacloprid: A neonicotinoid insecticide with a similar pyridine structure but different functional groups
Thiacloprid: Another neonicotinoid insecticide with a thiazolidine ring instead of a piperazinone ring.
Uniqueness: 3-(6-Chloro-3-pyridinyl)-2-piperazinone is unique due to its specific combination of a pyridine ring with a piperazinone ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H10ClN3O |
|---|---|
Poids moléculaire |
211.65 g/mol |
Nom IUPAC |
3-(6-chloropyridin-3-yl)piperazin-2-one |
InChI |
InChI=1S/C9H10ClN3O/c10-7-2-1-6(5-13-7)8-9(14)12-4-3-11-8/h1-2,5,8,11H,3-4H2,(H,12,14) |
Clé InChI |
FKDNPTDMTNIXEL-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C(N1)C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487968.png)
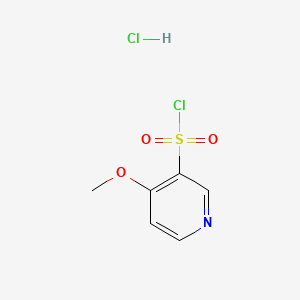
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride](/img/structure/B13487972.png)
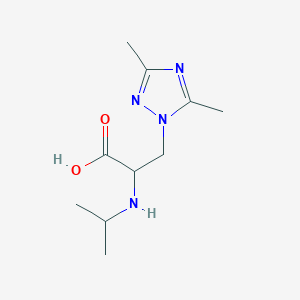

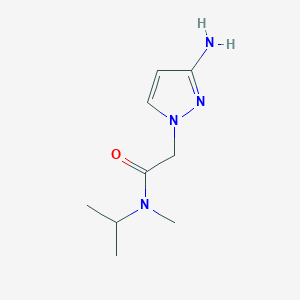

![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
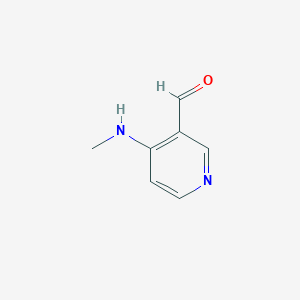
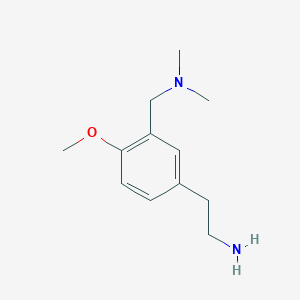
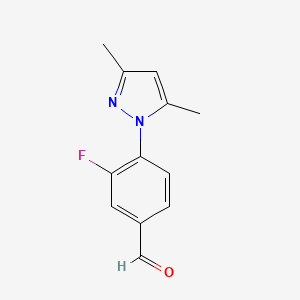
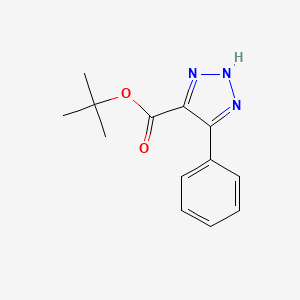

![2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine](/img/structure/B13488028.png)
